molecular formula C12H19ClN2O B15198452 2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride

2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride

Cat. No.: B15198452
M. Wt: 242.74 g/mol
InChI Key: BVLBOZKMCRFTSM-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a bench-top continuous flow setup has been reported to produce 2-methylpyridines with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or rhodium .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce piperidine derivatives .

Scientific Research Applications

2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • 2-Methylpyridine
  • 6-(Piperidin-3-ylmethoxy)pyridine
  • Piperidine hydrochloride

Uniqueness

2-Methyl-6-(piperidin-3-ylmethoxy)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

2-methyl-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;/h2,4,6,11,13H,3,5,7-9H2,1H3;1H

InChI Key

BVLBOZKMCRFTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCNC2.Cl

Origin of Product

United States

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